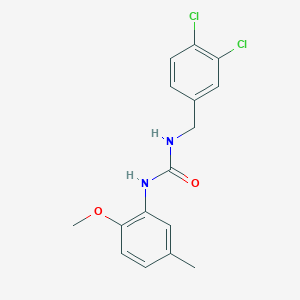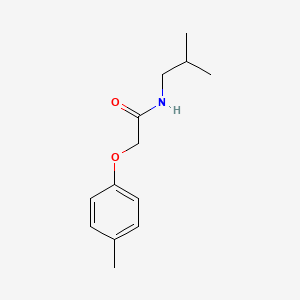![molecular formula C15H24N2O B5876318 2-[4-(2,4-dimethylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5876318.png)
2-[4-(2,4-dimethylbenzyl)-1-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2,4-dimethylbenzyl)-1-piperazinyl]ethanol, also known as DMPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
2-[4-(2,4-dimethylbenzyl)-1-piperazinyl]ethanol has been studied extensively for its potential applications in various fields. In the field of medicine, 2-[4-(2,4-dimethylbenzyl)-1-piperazinyl]ethanol has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. 2-[4-(2,4-dimethylbenzyl)-1-piperazinyl]ethanol has also been shown to have antipsychotic effects, making it a potential candidate for the treatment of schizophrenia.
In the field of neuroscience, 2-[4-(2,4-dimethylbenzyl)-1-piperazinyl]ethanol has been shown to enhance the release of acetylcholine, a neurotransmitter that plays a key role in learning and memory. This has led to the investigation of 2-[4-(2,4-dimethylbenzyl)-1-piperazinyl]ethanol as a potential treatment for cognitive disorders such as Alzheimer's disease.
作用機序
2-[4-(2,4-dimethylbenzyl)-1-piperazinyl]ethanol is believed to exert its effects by modulating the activity of various neurotransmitters, including dopamine, serotonin, and acetylcholine. It has been shown to bind to and activate the D2 dopamine receptor, which plays a key role in the regulation of mood and behavior. 2-[4-(2,4-dimethylbenzyl)-1-piperazinyl]ethanol has also been shown to enhance the release of acetylcholine, which is believed to underlie its cognitive-enhancing effects.
Biochemical and Physiological Effects:
2-[4-(2,4-dimethylbenzyl)-1-piperazinyl]ethanol has been shown to have a variety of biochemical and physiological effects. In animal studies, 2-[4-(2,4-dimethylbenzyl)-1-piperazinyl]ethanol has been shown to reduce inflammation and pain, enhance cognitive function, and improve motor coordination. 2-[4-(2,4-dimethylbenzyl)-1-piperazinyl]ethanol has also been shown to have antipsychotic effects, reducing the symptoms of schizophrenia in animal models.
実験室実験の利点と制限
One of the advantages of 2-[4-(2,4-dimethylbenzyl)-1-piperazinyl]ethanol is its high purity and yield, making it a suitable candidate for lab experiments. However, 2-[4-(2,4-dimethylbenzyl)-1-piperazinyl]ethanol can be difficult to synthesize, requiring specialized equipment and expertise. Additionally, the effects of 2-[4-(2,4-dimethylbenzyl)-1-piperazinyl]ethanol can vary depending on the dose and route of administration, making it important to carefully control these variables in lab experiments.
将来の方向性
There are many potential future directions for 2-[4-(2,4-dimethylbenzyl)-1-piperazinyl]ethanol research. In the field of medicine, 2-[4-(2,4-dimethylbenzyl)-1-piperazinyl]ethanol could be further investigated as a potential treatment for pain, inflammation, and cognitive disorders. In the field of neuroscience, 2-[4-(2,4-dimethylbenzyl)-1-piperazinyl]ethanol could be studied as a potential treatment for Alzheimer's disease and other cognitive disorders. Additionally, further research could be conducted to elucidate the mechanism of action of 2-[4-(2,4-dimethylbenzyl)-1-piperazinyl]ethanol and its effects on various neurotransmitters.
合成法
2-[4-(2,4-dimethylbenzyl)-1-piperazinyl]ethanol can be synthesized using a variety of methods, including the reaction of 2-(2-hydroxyethyl)piperazine with 2,4-dimethylbenzyl chloride in the presence of a base such as sodium hydroxide. Another method involves the reaction of 2-(2-chloroethyl)piperazine with 2,4-dimethylbenzylamine in the presence of a base. Both methods yield 2-[4-(2,4-dimethylbenzyl)-1-piperazinyl]ethanol with high purity and yield.
特性
IUPAC Name |
2-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-13-3-4-15(14(2)11-13)12-17-7-5-16(6-8-17)9-10-18/h3-4,11,18H,5-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRFPISKYBCDAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)CCO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5349422 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(2-ethoxybenzylidene)-3-[(2-ethoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5876245.png)
![N'-(tert-butyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5876252.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5876260.png)




![ethyl 4-{[(3-methylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5876302.png)


![5-methyl-4-[(1-naphthylamino)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5876324.png)

![1-{[2-chloro-5-(trifluoromethyl)phenyl]sulfonyl}piperidine](/img/structure/B5876345.png)